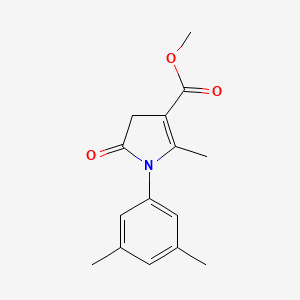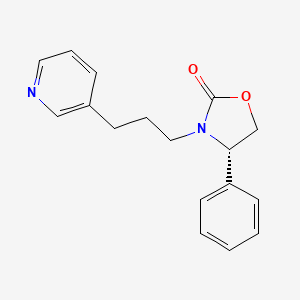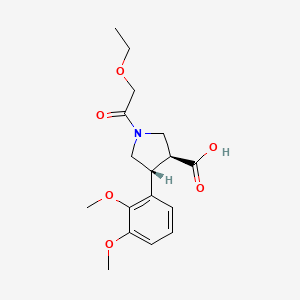
2-(4-methoxyphenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(4-methoxyphenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole and its derivatives involves several chemical reactions. One method involves the direct synthesis from para-chlorobenzaldehyde and o-phenylene diamine in phosphoric acid, optimized through single-factor experiments, achieving a yield of 72.8% under specific conditions (Luo Ya-nan, 2011).
Molecular Structure Analysis
The molecular structure of 2-(4-methoxyphenyl)-1H-benzimidazole has been characterized, revealing a dihedral angle between the benzimidazole ring system and the 4-methoxyphenyl substituent of 34.12°, with molecules linked by intermolecular N—H⋯N hydrogen bonds forming chains (Hermenegilda Moreno-Díaz et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving 2-(4-methoxyphenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole derivatives exhibit varied biological activities. For instance, some derivatives have shown potential as antileukemic agents, inducing cell death in leukemic cells through S/G2 cell cycle arrest and activation of apoptosis (N. R. T. Gowda et al., 2009).
Applications De Recherche Scientifique
Anticancer Potential
2-(4-methoxyphenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole and its derivatives have been studied for their anticancer properties. In a study by El-Shekeil, Obeid, and Al-Aghbari (2012), a benzimidazole derivative showed moderate cytotoxic effects towards HeLa cells, indicating its potential as an anticancer agent (El-Shekeil, Obeid, & Al-Aghbari, 2012).
Gastric (H+/K+)-ATPase-Inhibitory Activity
Benzimidazole compounds have been identified as K(+)-competitive inhibitors of gastric (H+/K+)-ATPase. Homma et al. (1997) found that certain benzimidazole derivatives were more potent inhibitors than existing compounds, suggesting their use in controlling acid secretion in gastric-related ailments (Homma et al., 1997).
Molecular Structure and Properties
The molecular structure of 2-(4-methoxyphenyl)-1H-benzimidazole was characterized by Moreno-Díaz et al. (2006), who noted its dihedral angle and intermolecular hydrogen bond formation. Such structural analyses are crucial for understanding the compound's chemical behavior and potential applications (Moreno-Díaz et al., 2006).
Vasorelaxant Properties
Estrada-Soto et al. (2006) investigated the relaxant activity of benzimidazole derivatives on isolated rat aortic rings. Their findings revealed that certain derivatives, including a nitro-substituted 2-(4-methoxyphenyl)-1H-benzimidazole, demonstrated significant vasorelaxant properties, which could be beneficial in treating hypertensive diseases (Estrada-Soto et al., 2006).
Corrosion Inhibition
Benzimidazole derivatives have been examined for their ability to inhibit corrosion, particularly in mild steel. Yadav et al. (2013) synthesized benzimidazole derivatives and tested their efficiency in preventing steel corrosion in acidic environments. Their research highlights the potential industrial applications of these compounds as corrosion inhibitors (Yadav et al., 2013).
Antitumor Activity
Küçükbay et al. (2016) synthesized novel benzimidazolium bromides salts, including derivatives with a 4-methoxyphenyl group. These compounds displayed notable antitumor activity against ovarian and prostate cancer cell lines, suggesting their potential in cancer therapy (Küçükbay et al., 2016).
Topoisomerase I Inhibition
Kim et al. (1996) synthesized and evaluated substituted 2-(4-methoxyphenyl)-1H-benzimidazoles as topoisomerase I inhibitors. Their study found a correlation between certain substituents and the compounds' ability to inhibit topoisomerase I, providing insights into their potential use in cancer treatment (Kim et al., 1996).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-1,3-dimethyl-2H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-17-14-6-4-5-7-15(14)18(2)16(17)12-8-10-13(19-3)11-9-12/h4-11,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHOTVBWJJMTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353932 | |
| Record name | 1H-Benzimidazole, 2,3-dihydro-2-(4-methoxyphenyl)-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole, 2,3-dihydro-2-(4-methoxyphenyl)-1,3-dimethyl- | |
CAS RN |
54825-26-2 | |
| Record name | 1H-Benzimidazole, 2,3-dihydro-2-(4-methoxyphenyl)-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B5625666.png)
![methyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5625669.png)
![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoxalin-2(1H)-one](/img/structure/B5625681.png)
![1-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5625685.png)
![4-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5625692.png)
![3-chloro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide](/img/structure/B5625697.png)


![4-(1H-pyrazol-3-yl)-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5625719.png)
![7-bromo-1,3-dimethyl-4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B5625732.png)
![methyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5625737.png)


![[methyl(2-pyrrolidin-1-ylethyl)amino][4-(methylthio)phenyl]acetic acid](/img/structure/B5625751.png)